molecular formula C17H21NO6 B594847 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 1221818-73-0

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No.: B594847
CAS No.: 1221818-73-0
M. Wt: 335.356
InChI Key: JRNSRTLQWPKQIJ-UHFFFAOYSA-N
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Description

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with benzyl and methyl groups, and three carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

  • 1-Benzyl 3,5-dimethyl piperidine-1,3-dicarboxylate
  • 1-Benzyl 3,5-dimethyl piperidine-1,3,4-tricarboxylate
  • 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxamide

Comparison: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is unique due to the presence of three carboxylate groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer carboxylate groups. This structural feature can enhance its solubility, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRTLQWPKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678308
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-73-0
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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